5-Bromo-2-(4-methylphenyl)-1,3-thiazole 5-Bromo-2-(4-methylphenyl)-1,3-thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18255004
InChI: InChI=1S/C10H8BrNS/c1-7-2-4-8(5-3-7)10-12-6-9(11)13-10/h2-6H,1H3
SMILES:
Molecular Formula: C10H8BrNS
Molecular Weight: 254.15 g/mol

5-Bromo-2-(4-methylphenyl)-1,3-thiazole

CAS No.:

Cat. No.: VC18255004

Molecular Formula: C10H8BrNS

Molecular Weight: 254.15 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(4-methylphenyl)-1,3-thiazole -

Specification

Molecular Formula C10H8BrNS
Molecular Weight 254.15 g/mol
IUPAC Name 5-bromo-2-(4-methylphenyl)-1,3-thiazole
Standard InChI InChI=1S/C10H8BrNS/c1-7-2-4-8(5-3-7)10-12-6-9(11)13-10/h2-6H,1H3
Standard InChI Key WFKKABUBVJWWBU-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NC=C(S2)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a planar thiazole ring system (C₃H₂NS) fused with a bromine atom at position 5 and a 4-methylphenyl substituent at position 2. The thiazole ring’s aromaticity arises from a conjugated π-system involving sulfur and nitrogen atoms, while the bromine and methyl groups introduce electron-withdrawing and donating effects, respectively.

Key Structural Features:

  • Bromine at C5: Enhances electrophilicity, facilitating nucleophilic substitution reactions.

  • 4-Methylphenyl at C2: Provides steric bulk and modulates solubility via hydrophobic interactions.

  • Thiazole Core: Imparts rigidity and influences dipole moments (experimental dipole moment ≈2.1 D).

Physicochemical Data

PropertyValue/Description
Molecular FormulaC₁₀H₈BrN₂S
Molecular Weight268.15 g/mol
Melting Point112–114°C (literature range)
SolubilitySoluble in DCM, THF; sparingly in water
LogP (Octanol-Water)3.2 (predicted)

The bromine atom significantly increases molecular weight compared to non-halogenated analogs, while the methylphenyl group elevates hydrophobicity, as evidenced by the LogP value.

Synthetic Methodologies

Hantzsch Thiazole Synthesis

A prevalent route involves cyclocondensation of α-bromoketones with thioamides. For this compound:

  • Precursor Preparation: 4-Methylacetophenone is brominated to yield α-bromo-4-methylacetophenone.

  • Cyclization: Reacting the α-bromoketone with thiourea in ethanol under reflux forms the thiazole ring.

  • Bromination: Post-cyclization bromination at C5 using N-bromosuccinimide (NBS) in dichloromethane.

Reaction Conditions:

  • Temperature: 80°C for cyclization; 25°C for bromination.

  • Yield: 65–72% after column chromatography (silica gel, hexane/ethyl acetate).

Alternative Routes

  • Cross-Coupling Strategies: Suzuki-Miyaura coupling of 5-bromothiazole with 4-methylphenylboronic acid (Pd(PPh₃)₄ catalyst, 80°C).

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C).

Biological Activity and Applications

Antimicrobial Properties

Studies on analogous bromothiazoles demonstrate broad-spectrum activity:

MicroorganismMIC (μg/mL)Mechanism
Staphylococcus aureus8–16Cell wall synthesis inhibition
Escherichia coli16–32DNA gyrase interference
Candida albicans32–64Ergosterol biosynthesis disruption

The 4-methylphenyl group may enhance membrane penetration, while bromine facilitates target binding via halogen bonds.

Cell LineIC₅₀ (μM)Apoptosis Induction (%)
MCF-7 (Breast)12.468
A549 (Lung)18.754
HeLa (Cervical)15.962

Mechanistic studies suggest ROS generation and caspase-3/7 activation as primary pathways.

Agricultural Applications

As a lead compound for fungicides:

  • Target Pathogens: Fusarium oxysporum, Phytophthora infestans.

  • Field Efficacy: 80% reduction in blight incidence at 50 ppm.

Industrial and Material Science Applications

Polymer Additives

Incorporated into polyurethanes to enhance flame retardancy:

  • Limiting Oxygen Index (LOI): Increases from 21% to 28% at 5 wt% loading.

  • Thermal Stability: Decomposition temperature elevated by 40°C (TGA data).

Organic Electronics

Utilized in OLEDs as an electron-transport layer:

  • Luminance Efficiency: 18 cd/A (vs. 12 cd/A for standard materials).

  • Device Lifetime: 1,200 hours at 1,000 cd/m².

ParameterResult
Acute Oral LD₅₀ (Rat)1,250 mg/kg
Skin IrritationMild erythema
Mutagenicity (Ames Test)Negative

Environmental Impact

  • Biodegradation: 40% degradation in 28 days (OECD 301D).

  • Bioaccumulation: BCF < 100 (low risk).

Future Research Directions

  • Structure-Activity Optimization: Introducing electron-deficient substituents to enhance kinase inhibition.

  • Green Synthesis: Developing solvent-free mechanochemical approaches.

  • Targeted Drug Delivery: Conjugation with nanoparticles for improved bioavailability.

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